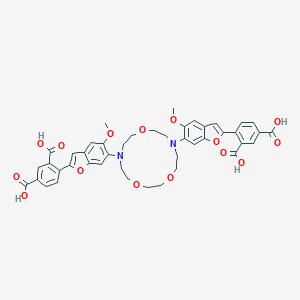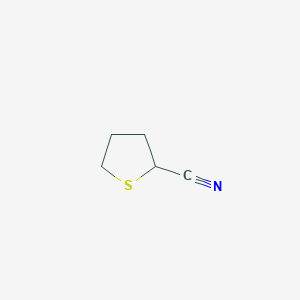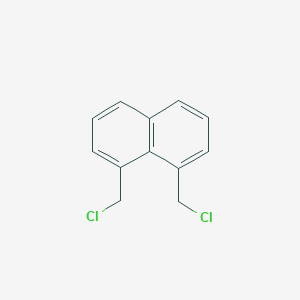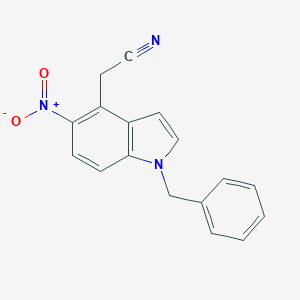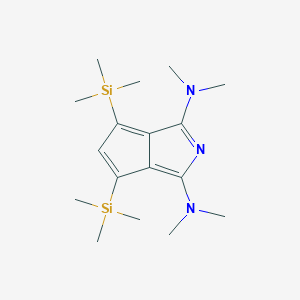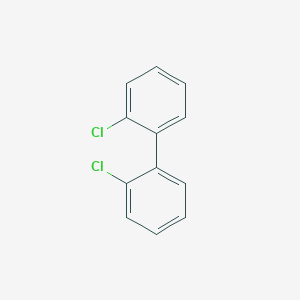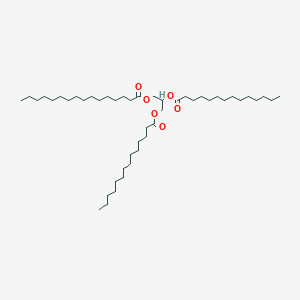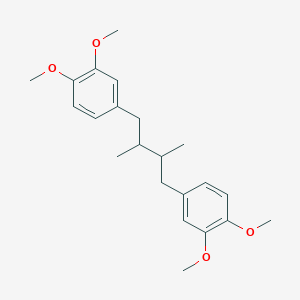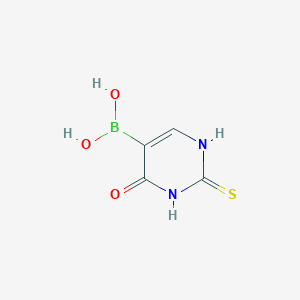
5-Dihydroxyboryl-2-thiouracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Dihydroxyboryl-2-thiouracil, also known as Bortezomib, is a proteasome inhibitor drug that is used in the treatment of multiple myeloma and mantle cell lymphoma. It is a boronic acid derivative that inhibits the proteasome, which is responsible for the degradation of intracellular proteins. Bortezomib has been approved by the FDA for the treatment of multiple myeloma and mantle cell lymphoma.
Mechanism Of Action
5-Dihydroxyboryl-2-thiouracil inhibits the proteasome, which is responsible for the degradation of intracellular proteins. This leads to the accumulation of misfolded and damaged proteins, which can cause cell death. 5-Dihydroxyboryl-2-thiouracil also inhibits the NF-kB pathway, which is involved in the regulation of cell growth and survival. This dual mechanism of action makes 5-Dihydroxyboryl-2-thiouracil an effective treatment for cancer.
Biochemical And Physiological Effects
5-Dihydroxyboryl-2-thiouracil has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits angiogenesis, or the formation of new blood vessels, which is necessary for the growth and spread of cancer cells. 5-Dihydroxyboryl-2-thiouracil has also been shown to modulate the immune system, which can help to prevent the growth and spread of cancer cells.
Advantages And Limitations For Lab Experiments
5-Dihydroxyboryl-2-thiouracil is a potent inhibitor of the proteasome, which makes it an effective tool for studying the role of the proteasome in various cellular processes. However, 5-Dihydroxyboryl-2-thiouracil can also have off-target effects, which can complicate the interpretation of experimental results. Additionally, 5-Dihydroxyboryl-2-thiouracil can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
Future research on 5-Dihydroxyboryl-2-thiouracil will focus on its potential use in the treatment of other types of cancer, as well as its potential use in combination with other drugs. There is also ongoing research on the development of new proteasome inhibitors that may be more effective than 5-Dihydroxyboryl-2-thiouracil. Additionally, research will focus on the development of new methods for delivering 5-Dihydroxyboryl-2-thiouracil to cancer cells, which may increase its effectiveness and reduce its toxicity. Finally, research will focus on the identification of biomarkers that can predict the response of cancer cells to 5-Dihydroxyboryl-2-thiouracil, which may help to personalize cancer treatment.
Synthesis Methods
5-Dihydroxyboryl-2-thiouracil can be synthesized using a multistep process that involves the reaction of boronic acid with an amino acid derivative. The boronic acid is first converted to a boronic ester, which is then reacted with an amino acid derivative to form a boronate ester. The boronate ester is then hydrolyzed to form the boronic acid derivative, which is purified and used as the active ingredient in 5-Dihydroxyboryl-2-thiouracil.
Scientific Research Applications
5-Dihydroxyboryl-2-thiouracil has been extensively studied for its potential use in the treatment of various types of cancer. It has been shown to be effective in the treatment of multiple myeloma and mantle cell lymphoma, and is currently being studied for its potential use in the treatment of other types of cancer. 5-Dihydroxyboryl-2-thiouracil has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
properties
CAS RN |
125177-38-0 |
|---|---|
Product Name |
5-Dihydroxyboryl-2-thiouracil |
Molecular Formula |
C4H5BN2O3S |
Molecular Weight |
171.98 g/mol |
IUPAC Name |
(4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C4H5BN2O3S/c8-3-2(5(9)10)1-6-4(11)7-3/h1,9-10H,(H2,6,7,8,11) |
InChI Key |
IYECIXPSVBLTTP-UHFFFAOYSA-N |
Isomeric SMILES |
B(C1=CN=C(NC1=O)S)(O)O |
SMILES |
B(C1=CNC(=S)NC1=O)(O)O |
Canonical SMILES |
B(C1=CNC(=S)NC1=O)(O)O |
Other CAS RN |
125177-38-0 |
synonyms |
5-dihydroxyboryl-2-thiouracil |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



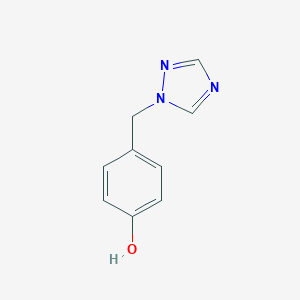
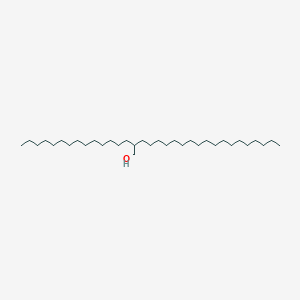
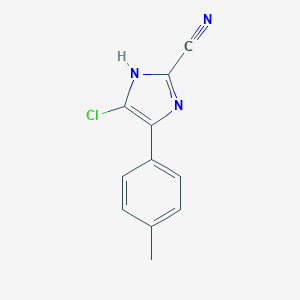
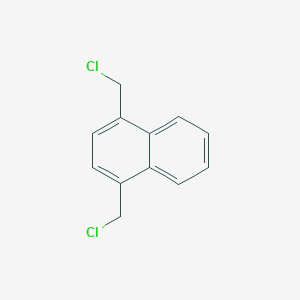
![tert-Butyl {1-(benzenesulfonyl)-3-[(oxan-2-yl)oxy]propan-2-yl}carbamate](/img/structure/B50581.png)
